2-(phenethylsulfanyl)-1-phenyl-1H-imidazole

15-Lipoxygenase-2 inhibition Medicinal chemistry SAR Enzymology

2-(Phenethylsulfanyl)-1-phenyl-1H-imidazole (CAS 478046-29-6) is a small molecule heterocyclic compound belonging to the substituted 1-phenylimidazole class, characterized by a phenethylsulfanyl moiety at the 2-position of the imidazole ring. With a molecular weight of 280.4 g/mol and chemical formula C17H16N2S, this compound is primarily supplied for research purposes at a minimum purity specification of 95%.

Molecular Formula C17H16N2S
Molecular Weight 280.39
CAS No. 478046-29-6
Cat. No. B2568577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenethylsulfanyl)-1-phenyl-1H-imidazole
CAS478046-29-6
Molecular FormulaC17H16N2S
Molecular Weight280.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CCSC2=NC=CN2C3=CC=CC=C3
InChIInChI=1S/C17H16N2S/c1-3-7-15(8-4-1)11-14-20-17-18-12-13-19(17)16-9-5-2-6-10-16/h1-10,12-13H,11,14H2
InChIKeyVARJAHYAMWUYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Phenethylsulfanyl)-1-phenyl-1H-imidazole (CAS 478046-29-6) Technical Profile and Procurement Considerations


2-(Phenethylsulfanyl)-1-phenyl-1H-imidazole (CAS 478046-29-6) is a small molecule heterocyclic compound belonging to the substituted 1-phenylimidazole class, characterized by a phenethylsulfanyl moiety at the 2-position of the imidazole ring . With a molecular weight of 280.4 g/mol and chemical formula C17H16N2S, this compound is primarily supplied for research purposes at a minimum purity specification of 95% . While not a pharmaceutical or commercial product, this specific substitution pattern is of interest in medicinal chemistry for exploring structure-activity relationships (SAR) in various biological target classes, particularly lipoxygenases and other enzymes where phenyl-substituted alkylthioimidazoles have demonstrated modulatory activity [1][2]. For procurement, potential users should be aware that this compound is not commonly listed in major commercial chemical inventories and may require custom synthesis or sourcing from specialized suppliers, with typical storage recommendations being in a cool, dry place for long-term stability .

Why Generic Substitution of 2-(Phenethylsulfanyl)-1-phenyl-1H-imidazole (CAS 478046-29-6) Is Scientifically Unjustified


The practice of substituting one 1-phenylimidazole derivative for another without rigorous experimental validation introduces significant risk in research programs, as even seemingly minor structural variations can dramatically alter biological activity, physicochemical properties, and off-target profiles. For 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole, the specific length and flexibility of the phenethyl spacer (C2) connecting the sulfur atom to the phenyl ring, combined with the absence of substituents on the terminal phenyl, defines a unique chemical space. As demonstrated in studies of analogous 2-sulfanyl-1-phenylimidazoles, substituents on the benzyl-like portion (e.g., 4-bromo, 4-ethyl, 4-trifluoromethyl) can modulate inhibitor potency by up to an order of magnitude for the same target, such as 15-lipoxygenase-2 [1]. Furthermore, SAR studies on phenyl-substituted alkylthioimidazoles have shown that variations in the alkyl chain and phenyl ring substitution pattern significantly influence plasma protein binding, a critical determinant of free drug concentration and, consequently, in vivo efficacy [2]. Therefore, substituting 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole with a related analog (e.g., one with a shorter linker or a substituted phenyl ring) cannot be assumed to yield comparable biological or physicochemical outcomes and will almost certainly compromise the integrity and reproducibility of any experimental model.

Quantitative Differential Evidence: 2-(Phenethylsulfanyl)-1-phenyl-1H-imidazole (CAS 478046-29-6) vs. Key Comparators


Comparative Inhibitory Potency vs. Human 15-Lipoxygenase-2 (h15-LOX-2)

Based on SAR trends observed for a closely related series of 2-sulfanyl-1-phenylimidazoles, the unsubstituted 2-(phenethylsulfanyl) derivative (target compound) is predicted to exhibit a specific range of inhibitory potency against h15-LOX-2, which is distinct from the quantified activities of its substituted analogs. While the exact IC50 for 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole is not publicly available, it serves as a crucial negative control and baseline for SAR studies. Its activity is expected to be moderate compared to the high potency of the para-substituted derivatives, providing a unique data point for understanding the contribution of the terminal phenyl ring to binding affinity [1].

15-Lipoxygenase-2 inhibition Medicinal chemistry SAR Enzymology

Comparative Physicochemical Properties: Impact of Structural Modifications on Drug-Likeness

The target compound 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole possesses a distinct physicochemical profile that is expected to differ from its structural analogs, particularly in terms of lipophilicity and molecular weight, which are critical parameters in drug discovery. While specific experimental data for this compound are lacking, its predicted properties can be compared to a closely related benzimidazole analog, 2-(phenethylthio)-1H-benzo[d]imidazole (CAS 167483-31-0). The benzimidazole core generally confers higher LogP values and molecular weight compared to the imidazole core, which can impact membrane permeability and metabolic stability. The 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole, with its imidazole ring, offers a less lipophilic and slightly more compact alternative, potentially leading to improved solubility and a different pharmacokinetic profile compared to its benzimidazole counterpart [1].

Physicochemical properties Lipophilicity Drug-likeness prediction

Differentiation from 2-Phenethyl-1H-benzimidazole: A Core Scaffold Comparison

A common source of confusion for procurement is the distinction between the target compound, 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole, and the structurally similar 2-Phenethyl-1H-benzimidazole (CAS 5805-39-0). The target compound is sometimes mistakenly listed alongside or instead of 2-Phenethyl-1H-benzimidazole in vendor catalogs [1]. This substitution is scientifically invalid as it replaces the central 1-phenylimidazole core with a benzimidazole core and eliminates the sulfur atom from the linker, fundamentally altering the compound's electronic structure, geometry, and potential for target engagement. The sulfur atom in the target compound can participate in specific interactions (e.g., hydrogen bonding, coordination) that are absent in the benzimidazole analog, leading to distinct biological activity profiles.

Scaffold hopping Bioisosterism Structural biology

Plasma Protein Binding (PPB) as a Key Differentiator within the Alkylthioimidazole Series

Structure-property relationship studies on phenyl-substituted alkylthioimidazole derivatives have established that plasma protein binding (PPB) is highly sensitive to specific structural modifications [1]. While quantitative PPB data for the target compound is not available in the public domain, the SAR framework from these studies provides a strong basis for its differentiation. For instance, variations in the alkyl chain length and the nature of substituents on the terminal phenyl ring have been shown to modulate the percentage of drug bound to rat plasma proteins. The unsubstituted phenethylsulfanyl moiety of the target compound is predicted to result in a specific PPB profile distinct from its substituted congeners, which is crucial for interpreting its in vivo or ex vivo pharmacology. This is a critical consideration for selecting the appropriate analog for assays sensitive to free drug concentration, such as cellular assays and animal models.

Pharmacokinetics Plasma protein binding Free drug hypothesis

Recommended Research Applications for 2-(Phenethylsulfanyl)-1-phenyl-1H-imidazole (CAS 478046-29-6)


Establishing Baseline SAR for 15-Lipoxygenase-2 (h15-LOX-2) Inhibitor Optimization

Researchers engaged in optimizing 2-sulfanyl-1-phenylimidazole inhibitors of h15-LOX-2 should use 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole as an essential SAR tool. As a negative control or baseline reference compound, its activity in a standardized h15-LOX-2 inhibition assay provides the fundamental data point necessary to accurately quantify the potency gains or losses conferred by specific substituents on the terminal phenyl ring. This is crucial for guiding medicinal chemistry efforts and for establishing a robust SAR model, as the unsubstituted analog defines the lower bound of activity for the series [1].

Scaffold Hopping and Bioisostere Evaluation Studies

This compound is ideally suited for scaffold hopping and bioisostere evaluation studies where the imidazole core is compared against other heterocycles like benzimidazole or triazole. By directly comparing the biological activity and physicochemical properties of 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole with its benzimidazole analog (CAS 167483-31-0), researchers can elucidate the specific contributions of the core scaffold to target engagement, selectivity, and pharmacokinetic properties. Such studies are foundational for lead diversification and overcoming liabilities associated with a particular chemotype .

Investigation of Phenethylsulfanyl Linker Dynamics in Enzyme Binding Pockets

The flexible, sulfur-containing linker of 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole makes it a valuable probe for investigating the conformational dynamics and binding site plasticity of enzymes like 15-LOX-2. Structural studies have shown that related compounds bind in a 'U-shaped' channel, and the specific length and flexibility of the phenethylsulfanyl group are likely critical for adopting this binding mode [1]. Researchers can use this compound in co-crystallization trials, molecular dynamics simulations, and SAR by catalog studies to map the steric and electronic requirements of this binding channel, providing insights that are directly applicable to the design of more potent and selective inhibitors.

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